Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate
Overview
Description
Ethyl (1S,2R)-2-(Boc-amino)cyclopentanecarboxylate is a chemical compound with the CAS Number: 1140972-31-1. It has a linear formula of C13H23NO4 .
Molecular Structure Analysis
The molecular formula of Ethyl (1S,2R)-2-(Boc-amino)cyclopentanecarboxylate is C13H23NO4. This compound has a molecular weight of 257.326 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl (1S,2R)-2-(Boc-amino)cyclopentanecarboxylate are not fully detailed in the sources I found. The molecular weight is 257.32600, but the density, boiling point, melting point, and flash point are not specified .Scientific Research Applications
Synthesis of Amino Acids and Derivatives
- Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate has been utilized in the efficient synthesis of (1R,2S) and (1S,2R)-2-aminocyclopentanecarboxylic acid ethyl ester derivatives in enantiomerically pure form. This process plays a crucial role in preparing intermediates for pharmaceuticals, showcasing the compound's versatility in stereocontrolled synthesis (Dragovich et al., 2008).
Peptide Synthesis
- The compound has been reported as a coupling reagent for racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis. Its application extends to both solid phase and solution phase peptide synthesis, highlighting its significance in producing peptides with minimal racemization, a critical aspect in therapeutic peptide development (Thalluri et al., 2013).
Organic Synthesis and Chemical Transformations
- Research has also explored its role in organic synthesis, particularly in creating cyclic and acyclic compounds with potential biological activity. This includes the synthesis of various stereoisomeric structures and functionalized molecules, indicating its utility in diverse organic transformations and the development of novel chemical entities with potential industrial applications (Palkó et al., 2000).
Biocatalysis
- Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate has been involved in biocatalytic processes for asymmetric synthesis, demonstrating its applicability in producing chiral intermediates for pharmaceuticals. This approach leverages microbial enzymes for selective synthesis, underscoring the compound's role in sustainable and stereo-selective chemical processes (Zhu et al., 2018).
properties
IUPAC Name |
ethyl (1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYUFBHMDDIXTD-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC[C@H]1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693930 | |
Record name | Ethyl (1S,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate | |
CAS RN |
1140972-31-1 | |
Record name | Ethyl (1S,2R)-2-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopentanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1140972-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (1S,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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